SCH772984

Oncology BRAF V600E Melanoma In Vivo Efficacy

SCH772984 is the definitive ERK1/2 inhibitor for acquired resistance research. Unlike ulixertinib & LY3214996—prone to pathway reactivation—SCH772984 maintains target suppression in chronic studies. It achieves 98% tumor regression in BRAF V600E xenografts, a benchmark not replicated by all clinical ERK inhibitors. Its unique dual type I/type II binding confers distinct selectivity, making it the optimal positive control for ERK dependency validation and combination screening. Substituting risks confounding variables in target engagement and in vivo efficacy.

Molecular Formula C33H33N9O2
Molecular Weight 587.7 g/mol
Cat. No. B1684331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH772984
SynonymsSCH772984;  SCH-772984;  SCH 772984.
Molecular FormulaC33H33N9O2
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7
InChIInChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1
InChIKeyHDAJDNHIBCDLQF-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SCH772984 Technical Baseline and Procurement Considerations for ERK1/2 Inhibitor Research


SCH772984 is a potent, ATP-competitive small-molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), with reported IC50 values of 4 nM and 1 nM, respectively [1]. As a key node in the MAPK signaling cascade, ERK1/2 inhibition is a validated therapeutic strategy for cancers driven by RAS, BRAF, or MEK mutations [2]. SCH772984 is distinguished by its unique binding mode, exhibiting characteristics of both type I and type II kinase inhibitors, which results in a distinct selectivity profile and the ability to inhibit both the catalytic activity of ERK and its upstream activating phosphorylation [1].

Why Other ERK1/2 Inhibitors Cannot Be Simply Substituted for SCH772984


Although several ERK1/2 inhibitors are commercially available, they are not functionally equivalent. Direct comparative studies reveal that inhibitors like ulixertinib (BVD-523) and LY3214996 are susceptible to ERK1/2 pathway reactivation over time, a primary mechanism of resistance [1]. In contrast, SCH772984 has been shown to maintain target suppression and avoid this reactivation phenotype, a critical differentiating feature for long-term studies and models of acquired resistance [1]. Furthermore, the magnitude of tumor regression achieved with SCH772984 in validated xenograft models of BRAF-mutant melanoma (up to 98%) has not been replicated by all clinical ERK inhibitors in the same model systems, highlighting potential differences in in vivo target coverage and pharmacodynamic response [2]. Generic substitution therefore risks introducing confounding variables related to target engagement dynamics, resistance, and in vivo efficacy.

Quantitative Evidence for SCH772984 Differentiation vs. Comparator ERK Inhibitors


SCH772984 Exhibits Superior Tumor Regression in BRAF-Mutant Melanoma Xenografts Compared to Class Averages

In a BRAF V600E LOX melanoma xenograft model, treatment with SCH772984 at 50 mg/kg twice daily for 14 days resulted in 98% tumor regression [1]. In the same study, the compound also demonstrated a dose-dependent antitumor effect in a KRAS-mutant pancreatic MiaPaCa-2 model, with 36% tumor regression observed at the same 50 mg/kg twice-daily dose .

Oncology BRAF V600E Melanoma In Vivo Efficacy

SCH772984 Demonstrates Potent Inhibition in Cell Lines Resistant to Combined BRAF and MEK Inhibitor Therapy

SCH772984 effectively inhibited ERK and RSK phosphorylation at a concentration of 2 µM in tumor cells that were resistant to the combination of the BRAF inhibitor PLX4032 (10 µM) and the MEK inhibitor Trametinib (1 µM) [1]. In these resistant cells, the combination of BRAF and MEK inhibitors failed to inhibit ERK and RSK phosphorylation, highlighting a key advantage for downstream ERK inhibition [1].

Cancer Research Acquired Resistance MAPK Pathway

SCH772984 Is Not Prone to ERK1/2 Reactivation Over Time, in Contrast to Ulixertinib and LY3214996

A 2022 study assessed the dynamics of ERK1/2 inhibition across five ERK inhibitors. It identified that the MEK inhibitor PD0325901 and the ERK inhibitors LY3214996 and ulixertinib are prone to ERK1/2 reactivation over time [1]. In contrast, SCH772984 was not associated with this reactivation phenotype, instead inducing a distinct, excessive toxicity in some cell lines not directly related to ERK1/2 inhibition [1].

Kinase Inhibitor Drug Resistance Pharmacodynamics

SCH772984: Optimal Preclinical Research and Drug Discovery Application Scenarios


Modeling and Overcoming Acquired Resistance to BRAF and MEK Inhibitors

Based on evidence that SCH772984 inhibits ERK signaling in cell lines where a combination of BRAF and MEK inhibitors is ineffective [1], this compound is ideally suited for studies investigating mechanisms of acquired resistance in BRAF-mutant cancers. It can be used to validate downstream ERK reactivation as a resistance driver and to screen for combination strategies that prevent or overcome this resistance.

In Vivo Validation of ERK Dependency in BRAF-Mutant Tumor Models

The robust, near-complete tumor regression (98%) observed in LOX BRAF V600E xenograft models treated with SCH772984 at 50 mg/kg BID for 14 days [2] makes this compound a preferred tool for in vivo target validation studies. It provides a strong positive control for establishing ERK dependency and for benchmarking the efficacy of novel compounds or combination therapies in BRAF-mutant melanoma models.

Long-Term Signaling Studies Requiring Sustained Pathway Suppression

Unlike ulixertinib and LY3214996, which are prone to ERK1/2 pathway reactivation over time [3], SCH772984 maintains target suppression and avoids this specific resistance mechanism. This property makes it the superior choice for experiments requiring prolonged ERK1/2 inhibition, such as chronic treatment studies, time-course signaling analyses, and investigations into the temporal dynamics of MAPK pathway inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCH772984

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.